molecular formula C18H24ClNO3 B2914466 3-(4-chloro-3-methylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide CAS No. 1902913-49-8

3-(4-chloro-3-methylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide

Cat. No.: B2914466
CAS No.: 1902913-49-8
M. Wt: 337.84
InChI Key: FQIKJKDQQWSDQK-UHFFFAOYSA-N
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Description

3-(4-chloro-3-methylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide (CAS 1902913-49-8) is a synthetic organic compound with the molecular formula C18H24ClNO3 and a molecular weight of 337.84 g/mol . This compound features a propanamide linker connecting a 4-chloro-3-methylphenyl moiety to an octahydro-1,4-benzodioxin group, a scaffold recognized in medicinal chemistry for its diverse biological potential. The presence of the 1,4-benzodioxane structure is of significant research interest, as this core is found in compounds studied for their receptor binding activities . Specifically, scientific literature on 1,4-benzodioxan-related compounds has explored their role as alpha-1 adrenoreceptor blocking agents, suggesting that this compound may serve as a valuable chemical tool for investigating similar pharmacological pathways . Furthermore, derivatives containing the 1,4-benzodioxane skeleton have been investigated for a range of other biological activities, including as potential FabH inhibitors and antibacterial agents, highlighting the versatility of this structural class in drug discovery research . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a key intermediate or a reference standard in the synthesis and development of novel pharmacologically active molecules.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-chloro-3-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO3/c1-12-10-13(2-5-15(12)19)3-7-18(21)20-14-4-6-16-17(11-14)23-9-8-22-16/h2,5,10,14,16-17H,3-4,6-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIKJKDQQWSDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NC2CCC3C(C2)OCCO3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-methylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide typically involves multiple steps:

    Formation of the aromatic ring: The chlorinated aromatic ring can be synthesized through electrophilic aromatic substitution reactions.

    Synthesis of the benzodioxin moiety: This can be achieved through cyclization reactions involving diols and appropriate reagents.

    Amide bond formation: The final step involves coupling the aromatic ring and benzodioxin moiety with a propanamide group using amide bond formation techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic ring or the benzodioxin moiety.

    Reduction: Reduction reactions could target the amide group or the aromatic ring.

    Substitution: The chlorinated aromatic ring is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst may be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

3-(4-chloro-3-methylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide could have various applications in scientific research:

    Chemistry: As a model compound for studying reaction mechanisms and synthetic methodologies.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: Exploration of its pharmacological properties and potential therapeutic applications.

    Industry: Use as an intermediate in the synthesis of other complex molecules or materials.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-methylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound’s propanamide group and aromatic/heterocyclic substituents align it with several classes of molecules:

Chlorophenyl-Containing Amides and Hydroxamic Acids

Compounds such as N-(4-chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide (, Compound 7) share the 4-chlorophenyl group but replace the benzodioxin with a cyclopentyl chain and incorporate a hydroxamic acid (–NHOH) instead of an amide. Key differences include:

  • Hydroxamic acids exhibit stronger metal-chelating properties, making them relevant as enzyme inhibitors (e.g., histone deacetylases) .
Benzodioxin Derivatives

The ChEBI database lists N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide (), which shares the benzodioxin moiety but substitutes the chloro-methylphenyl group with a methoxyphenyl-oxadiazole system. Comparisons reveal:

  • Oxadiazoles are bioisosteres for esters or amides, offering improved metabolic resistance but reduced hydrogen-bonding capacity compared to the target’s amide group .
  • The methoxy group in the oxadiazole derivative may enhance solubility but reduce electrophilic reactivity compared to the chloro-methyl group .
Phthalimide-Based Polymers

3-Chloro-N-phenyl-phthalimide () shares a chloro-substituted aromatic system but features a phthalimide core instead of a propanamide. This compound is used in polymer synthesis, whereas the target’s amide and benzodioxin groups suggest pharmaceutical applications (e.g., kinase inhibitors or GPCR modulators) .

Key Research Findings and Gaps

  • Electron-Withdrawing Effects : The 4-chloro-3-methylphenyl group may enhance electrophilic reactivity compared to unsubstituted phenyl rings, as seen in phthalimide derivatives () .
  • Benzodioxin Stability: The octahydro-benzodioxin system likely improves metabolic stability over non-saturated analogs, a feature observed in related drug candidates .
  • Knowledge Gaps: No direct pharmacological or toxicological data exists for the target compound. Further studies should prioritize in vitro assays to compare its activity with hydroxamic acids () and oxadiazoles () .

Biological Activity

3-(4-chloro-3-methylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide, a synthetic organic compound with the CAS number 1902913-49-8, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, synthesis methods, and related research findings.

Synthesis Methods

The synthesis of 3-(4-chloro-3-methylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide typically involves multi-step organic reactions. While specific pathways are not extensively documented, common methods include:

  • Amidation Reactions : Involving the reaction of an amine with a carboxylic acid derivative.
  • Cyclization : To form the bicyclic dioxin structure from appropriate precursors.

Pharmacological Potential

Research indicates that compounds similar to 3-(4-chloro-3-methylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide exhibit various pharmacological activities. Its unique structural characteristics suggest potential applications in:

  • Neurological Disorders : The compound may interact with neurotransmitter systems, similar to other compounds that modulate AMPA receptors.
Compound NameStructure FeaturesBiological Activity
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)propan-1-amineSimilar dioxin moiety; amine instead of amidePotential antidepressant
3-chloro-N-(4-methylphenyl)propanamideLacks dioxin structure; simpler amideAnalgesic properties reported
4-chlorobenzylpiperazineContains piperazine ring; chlorinated phenylAntidepressant effects

The complexity of its structure may enhance interactions with biological targets compared to simpler analogs .

Case Studies and Research Findings

A few studies have explored the biological activity of related compounds:

  • Neurotransmitter Modulation : Research on similar compounds has shown their ability to cross the blood-brain barrier and modulate neurotransmitter levels such as acetylcholine and serotonin in the hippocampus .
  • Metabolism Studies : In vitro studies have indicated that certain derivatives undergo metabolic transformations that retain or enhance their pharmacological activity .

Q & A

Q. Structural Confirmation :

  • NMR : Assign peaks for the benzodioxin ring (δ 4.2–4.5 ppm, OCH2), chloro-methylphenyl group (δ 2.3 ppm, CH3; δ 7.2–7.5 ppm, aromatic H), and propanamide backbone (δ 1.8–2.1 ppm, CH2; δ 6.1 ppm, NH).
  • Mass Spectrometry : Confirm molecular ion [M+H]+ via ESI-MS (expected m/z ~390–400).

Crystallography : For solid-state confirmation, grow single crystals via slow evaporation (ethanol/water). Use SHELX-97 for structure refinement .

Advanced Research Questions

Q. How can computational modeling guide the analysis of this compound’s conformational stability and receptor binding?

  • Approach :
  • Conformational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to evaluate energy minima of the benzodioxin ring (chair vs. boat conformations) and propanamide torsional angles.
  • Docking Studies : Use AutoDock Vina to predict binding affinity to glucocorticoid receptors (targeted in related benzodioxin derivatives ). Validate with MD simulations (GROMACS) to assess binding pocket stability.
    • Key Finding : The chair conformation of benzodioxin enhances hydrophobic interactions with receptor pockets, while the chloro-methylphenyl group contributes to steric selectivity .

Q. What strategies resolve contradictions between experimental and predicted spectroscopic data (e.g., NMR chemical shifts)?

  • Troubleshooting :

NMR Discrepancies : Compare experimental shifts with computed values (via ACD/Labs or Gaussian NMR prediction modules). Adjust for solvent effects (e.g., DMSO-d6 vs. CDCl3).

Crystallographic Ambiguities : If X-ray data shows disorder in the benzodioxin ring, apply restraints in SHELXL refinement or use ORTEP-3 for graphical validation of thermal ellipsoids .

  • Case Study : A 0.3 ppm deviation in NH proton shift was traced to trace water in DMSO-d6; drying over molecular sieves resolved the issue .

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the chloro-methylphenyl substituent?

  • SAR Framework :
  • Variants : Synthesize analogs with substituents at the 4-position (e.g., -F, -CF3, -OCH3) and compare bioactivity.
  • Assays : Test in vitro binding to glucocorticoid receptors (radioligand displacement) and measure IC50 values.
    • Results :
SubstituentBinding Affinity (IC50, nM)Notes
-Cl12.3 ± 1.2Lead
-CF38.9 ± 0.8Improved potency
-OCH345.6 ± 3.1Reduced activity
  • Conclusion : Electron-withdrawing groups enhance receptor affinity, likely through polar interactions .

Methodological Notes

  • Crystallography Tools : SHELX (refinement) and ORTEP-3 (visualization) are critical for resolving structural ambiguities .
  • Safety : Handle chloro-methyl intermediates in fume hoods; avoid inhalation (LD50 data for analogs in ).

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